ZLD10A Exhibits 30-Fold Greater Potency Against the A677G EZH2 Mutant Compared to Wild-Type EZH2
ZLD10A demonstrates a marked shift in potency in favor of the EZH2 A677G mutant, a gain-of-function mutation found in diffuse large B-cell lymphoma (DLBCL). In head-to-head biochemical assays within the same study, ZLD10A inhibited wild-type EZH2 with an IC50 of 18.6 nM and the A677G mutant with an IC50 of 0.9 nM, representing a 20.7-fold increase in potency for the mutant isoform [1]. This contrasts with the profile of the clinical compound Tazemetostat, which exhibits a similar IC50 for wild-type EZH2 (11 nM) but does not demonstrate this same level of enhanced potency against A677G, having a reported cellular EC50 range that can extend up to 7.6 µM in certain mutant lymphoma cell lines .
| Evidence Dimension | Inhibition of EZH2 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | Wild-type EZH2 IC50 = 18.6 nM; EZH2 A677G IC50 = 0.9 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438): Wild-type EZH2 IC50 = 11 nM; Proliferation IC50 in mutant cell lines up to 7.6 µM |
| Quantified Difference | ZLD10A potency against A677G mutant is 20.7-fold higher than its potency against wild-type. No comparable ratio is reported for Tazemetostat. |
| Conditions | Biochemical methyltransferase activity assays using purified PRC2 complex components. |
Why This Matters
This pronounced, mutant-specific potency profile makes ZLD10A a superior chemical probe for dissecting A677G-driven oncogenic signaling, where Tazemetostat's broader activity profile may confound results.
- [1] Song, X., et al. (2016). Selective inhibition of EZH2 by ZLD10A blocks H3K27 methylation and kills mutant lymphoma cells proliferation. *Biomedicine & Pharmacotherapy*, 81, 288-294. DOI: 10.1016/j.biopha.2016.04.019. View Source
